

2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole

physical properties

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Compound of Interest

Compound Name: 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole

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An In-Depth Technical Guide to 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole

This guide provides a comprehensive overview of the physical properties, structural characteristics, and practical considerations for **2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole**, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of professional researchers, scientists, and drug development experts.

Introduction: The Strategic Value of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2]. The unique electronic properties of the fused ring system and its ability to participate in various intermolecular interactions make it an ideal starting point for drug design[2].

The subject of this guide, **2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole**, incorporates three key features that enhance its utility as a synthetic building block:

- The Benzothiazole Core: Provides a rigid, bio-isosterically relevant structure.

- A Bromine at the 2-position: Acts as a versatile synthetic handle. The C2 position is readily substituted, making it a prime site for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build libraries of potential drug candidates.
- A Trifluoromethoxy (-OCF₃) Group at the 6-position: This substituent is of particular importance in modern drug development. The -OCF₃ group is highly lipophilic and electron-withdrawing. It can significantly enhance metabolic stability, improve cell membrane permeability, and modulate the pKa of nearby functional groups, thereby improving the overall pharmacokinetic profile of a lead compound.

This combination makes the molecule a valuable intermediate for accessing novel chemical space in drug discovery programs.

Molecular Structure and Identification

The fundamental identity of a chemical compound is established by its structure and unique identifiers.

Caption: Molecular structure of **2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole**.

Table 1: Core Compound Identifiers

Property	Value	Source(s)
Chemical Name	2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole	[3]
CAS Number	628725-99-5	[3][4]
Molecular Formula	C ₈ H ₃ BrF ₃ NOS	[3]
Molecular Weight	298.08 g/mol	[4]
Purity (Typical)	≥97%	[4]

Physicochemical Properties

The physical properties of a compound are critical for its handling, storage, and application in chemical reactions. The data presented below is derived from chemical supplier databases; much of this data is based on computational predictions and should be treated as such until experimentally verified.

Table 2: Physical Property Data

Property	Value	Notes	Source(s)
Appearance	White to off-white solid	Inferred from similar compounds.	
Melting Point	Not reported	Experimental data is not publicly available.	[5]
Boiling Point	289.4 °C at 760 mmHg	Predicted value. High boiling point is expected due to molecular weight and polarity.	[1][5]
Density	1.831 g/cm ³	Predicted value.	[1]
Flash Point	128.8 °C	Predicted value. Indicates the compound is combustible but not highly flammable.	[1]
Solubility	Not reported	Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF based on its structure. Poorly soluble in water.	

Spectroscopic and Analytical Data

Structural confirmation and purity assessment are paramount in research. While specific, verified spectra for this compound are not widely published, this section outlines the expected characteristics.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic distribution. For this compound, the presence of bromine (with its characteristic ~1:1 ratio of ^{79}Br and ^{81}Br isotopes) would result in a distinctive M and M+2 isotopic pattern for the molecular ion peak.

- Predicted $[\text{M}+\text{H}]^+$: 297.91435 m/z
- Predicted $[\text{M}]^-$: 296.90762 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

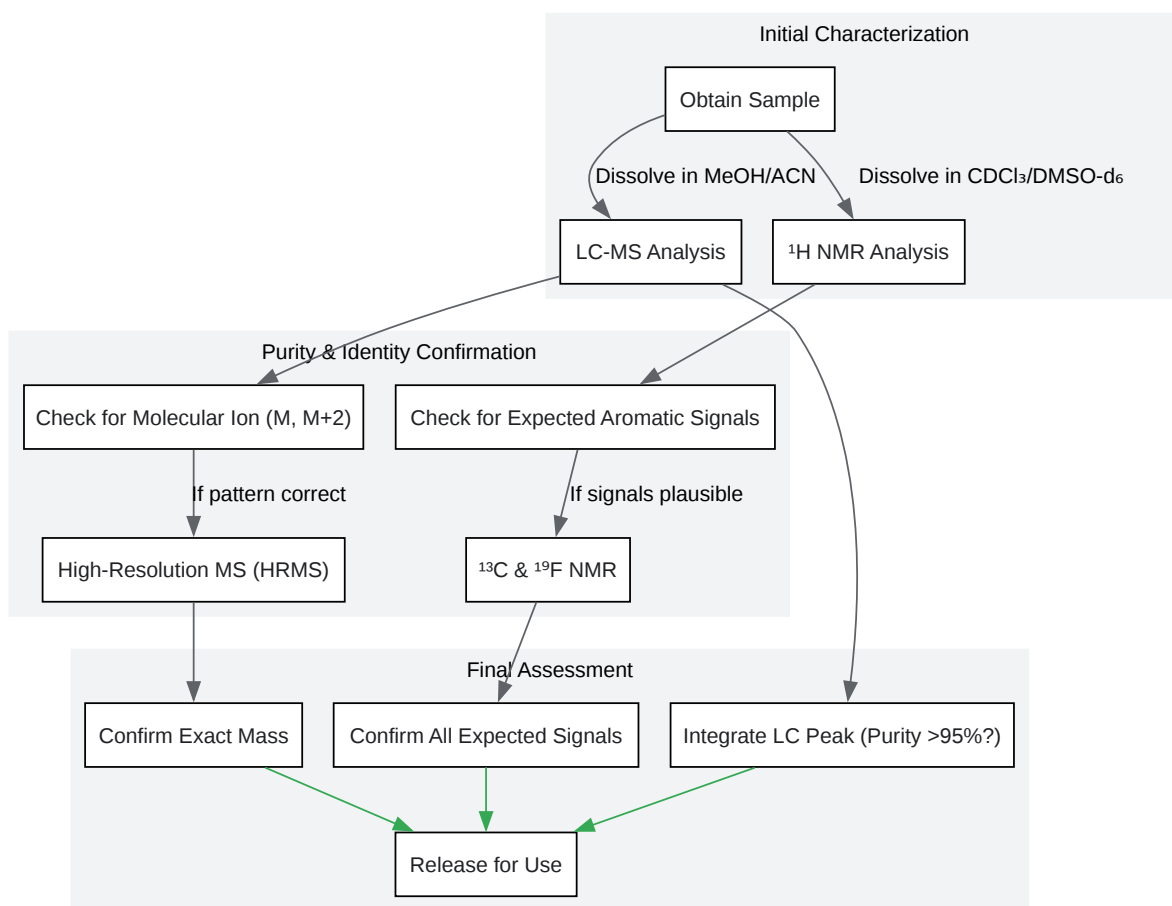
- ^1H NMR: The proton NMR spectrum is expected to be simple, showing signals only in the aromatic region (typically 7.0-8.5 ppm). The three protons on the benzene ring would appear as a complex multiplet or as distinct doublets and doublet of doublets, depending on their coupling constants.
- ^{13}C NMR: The spectrum would show eight distinct signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group and the carbon attached to bromine would have characteristic chemical shifts.
- ^{19}F NMR: This would show a sharp singlet, as all three fluorine atoms in the $-\text{OCF}_3$ group are equivalent. This is a powerful tool for confirming the presence and integrity of this key functional group.

Experimental Workflows & Protocols

The following sections provide standardized, exemplary protocols. They are based on established methodologies for this class of compounds and should be adapted and optimized by the end-user.

Workflow for Structural Verification and Purity Analysis

This workflow represents a self-validating system for confirming the identity and purity of a research compound like **2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole**.



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Caption: Workflow for structural verification and purity analysis.

Exemplary Synthesis Protocol

The synthesis of 2-bromobenzothiazoles can be achieved through several routes. A common and effective method involves the bromination of a benzothiazole precursor. The following is a generalized, representative procedure based on established chemical principles.

Objective: To synthesize **2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole**.

Causality: This protocol uses N-bromosuccinimide (NBS) as a brominating agent. The reaction likely proceeds via an electrophilic substitution mechanism on the benzothiazole ring system, which is activated towards substitution at the 2-position.

Step-by-Step Methodology:

- **Reaction Setup:** To a solution of 6-(trifluoromethoxy)benzo[d]thiazole (1.0 eq) in a suitable solvent such as chloroform or acetonitrile, add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Work-up:** Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to quench any remaining acid) and then with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the final product.
- **Characterization:** Confirm the structure and purity of the isolated product using the analytical workflow described above (LC-MS, NMR).

Safety, Handling, and Storage

As a research chemical, **2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole** should be handled with appropriate care.

- **Handling:** Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Toxicity:** Specific toxicological properties have not been determined. Treat as a potentially hazardous substance. A Safety Data Sheet (SDS) should be consulted before use.

Conclusion

2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole is a strategically designed chemical building block with high potential for applications in drug discovery and development. Its key features—a bioactive core, a versatile bromine handle, and a metabolism-enhancing trifluoromethoxy group—make it an attractive starting point for the synthesis of novel compounds. While comprehensive experimental data on its physical properties remains limited, the information and exemplary protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their work.

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